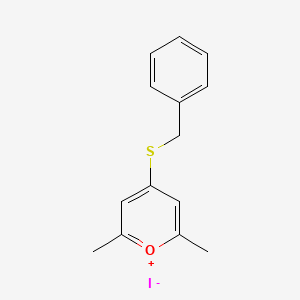

2,6-Dimethyl-4-benzylmercaptopyrylium iodide

Description

Properties

CAS No. |

74332-95-9 |

|---|---|

Molecular Formula |

C14H15IOS |

Molecular Weight |

358.24 g/mol |

IUPAC Name |

4-benzylsulfanyl-2,6-dimethylpyrylium;iodide |

InChI |

InChI=1S/C14H15OS.HI/c1-11-8-14(9-12(2)15-11)16-10-13-6-4-3-5-7-13;/h3-9H,10H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

LWPHDTLWKPLISC-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CC(=[O+]1)C)SCC2=CC=CC=C2.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Pyrylium Salt Formation and Mercapto Substitution

The classical approach involves the preparation of a 2,6-dimethylpyrylium salt precursor, which is then functionalized at the 4-position with a benzylmercapto substituent. This is typically achieved by:

- Starting with 2,6-dimethyl-4-methoxypyrylium salts or 2,6-dimethyl-4-methylmercaptopyrylium salts.

- Reacting these precursors with benzylmercaptan or benzylamine derivatives under reflux conditions in alcoholic solvents (methanol or ethanol).

- The substitution reaction proceeds with displacement of methoxy or methylmercapto groups by nucleophilic attack of benzylmercaptan or related nucleophiles, yielding this compound.

Example experimental procedure:

- A solution of 2,6-dimethyl-4-methylmercaptopyrylium iodide (3.3 g, 0.01 mole) is dissolved in 30 ml methanol.

- Benzylmercaptan or benzylamine (1.07 g, 0.01 mole) is added.

- The mixture is refluxed for 30 minutes.

- After cooling, the product crystallizes and is filtered to give this compound in approximately 80% yield.

- The product is purified by recrystallization from ethanol.

This method is supported by Anker and Cook's work and subsequent studies by King and Ozog, who demonstrated the ease of substitution at the 4-position of pyrylium salts by mercapto and amine nucleophiles.

Preparation of the Pyrylium Salt Precursor

The pyrylium salt precursor, 2,6-dimethyl-4-methylmercaptopyrylium iodide, can be prepared by:

- Methylation of 2,6-dimethyl-4-pyrone with methyl sulfate and methanol under steam-bath heating.

- Followed by treatment with sodium iodide to precipitate the iodide salt.

- The yield of the iodide salt is about 60%, melting at 110°C.

This precursor is then used for nucleophilic substitution to introduce the benzylmercapto group.

Alternative Routes and Related Reactions

- Reactions of this compound with excess methylamine or other amines lead to the formation of substituted pyridinium salts, indicating the compound’s reactivity and versatility in organic synthesis.

- Treatment with ammonium hydroxide and ammonium carbonate can convert the pyrylium salt into corresponding lutidine derivatives, demonstrating further synthetic utility.

Data Table: Summary of Preparation Conditions and Yields

Analysis of Preparation Methods

- The substitution reactions at the 4-position of the pyrylium ring are highly selective and proceed under mild reflux conditions, typically in methanol or ethanol.

- The nucleophilic substitution order of ease is methoxy > benzylmercapto > dialkylamino groups, indicating the benzylmercapto group can be introduced or replaced depending on the nucleophile used.

- The yields are generally high (60-90%), indicating efficient synthetic routes.

- The preparation requires careful control of reaction time and temperature to avoid decomposition or side reactions.

- The iodide salt form is commonly isolated, but perchlorate salts can be prepared by treatment with perchloric acid for further purification or crystallization.

Chemical Reactions Analysis

2,6-Dimethyl-4-benzylmercaptopyrylium iodide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the pyrylium ring to a dihydropyran ring.

Substitution: The benzylmercapto group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,6-Dimethyl-4-benzylmercaptopyrylium iodide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.

Biology: The compound’s unique structure makes it a useful probe in studying biological systems, especially in the context of sulfur metabolism.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 2,6-Dimethyl-4-benzylmercaptopyrylium iodide exerts its effects involves interactions with various molecular targets. The pyrylium ring can participate in electron transfer reactions, while the benzylmercapto group can form covalent bonds with nucleophiles. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Structural Comparison

The structural analogs of 2,6-Dimethyl-4-benzylmercaptopyrylium iodide include:

4-Methylpyrylium iodide : Lacks the 2,6-dimethyl and benzylmercapto groups.

4-Benzylpyrylium iodide : Features a benzyl (-Bn) group instead of benzylmercapto at the 4-position.

4-Benzylthiopyrylium derivatives : Differ in counterions (e.g., perchlorate, tetrafluoroborate) or additional substituents.

Table 1: Structural and Electronic Features

| Compound Name | Substituents | Key Structural Features |

|---|---|---|

| This compound | 2,6-Me; 4-SBn | Enhanced lipophilicity; sulfur-mediated electronic effects |

| 4-Methylpyrylium iodide | 4-Me | Simpler structure; high aqueous solubility |

| 4-Benzylpyrylium iodide | 4-Bn | Increased steric bulk; moderate solubility |

| 2,6-Dimethylpyrylium iodide | 2,6-Me; 4-H | Electron-donating methyl groups; no 4-substituent |

Physicochemical Properties

Spectral Properties

- UV-Vis Absorption : The benzylmercapto group in this compound induces a bathochromic shift (λmax ≈ 420 nm) compared to 4-methylpyrylium iodide (λmax ≈ 380 nm) due to sulfur’s electron-donating resonance effects.

- Fluorescence : Pyrylium salts typically exhibit weak fluorescence, but the 4-SBn group may enhance intersystem crossing, reducing quantum yield relative to 4-Bn analogs.

Solubility and Stability

- Stability : The thioether group increases susceptibility to oxidation compared to 4-Bn or 4-Me analogs, requiring inert storage conditions.

Table 2: Comparative Physicochemical Data

| Property | This compound | 4-Methylpyrylium iodide | 4-Benzylpyrylium iodide |

|---|---|---|---|

| λ_max (nm) | 420 | 380 | 400 |

| Solubility in H2O | Low | High | Low |

| Thermal Stability (°C) | 150–160 (decomp.) | >200 | 180–190 |

| Oxidation Sensitivity | High | Low | Moderate |

Biological Activity

2,6-Dimethyl-4-benzylmercaptopyrylium iodide is a synthetic compound belonging to the pyrylium family, characterized by its unique molecular structure and properties. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and photodynamic effects. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

- Molecular Formula : C12H13IOS

- Molecular Weight : 292.19 g/mol

- CAS Number : 6276-12-6

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and induce photodynamic reactions. Upon exposure to light, the compound generates reactive oxygen species (ROS), which can lead to cellular damage and apoptosis in targeted cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have reported that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the generation of ROS leading to mitochondrial dysfunction and subsequent cell death .

Photodynamic Therapy

As a photosensitizer, this compound has been investigated for its application in photodynamic therapy (PDT). A study highlighted its ability to selectively target cancer cells upon light activation, resulting in localized tumor destruction while sparing surrounding healthy tissue .

Case Studies

-

Case Study on Antibacterial Efficacy :

In a clinical setting, a formulation containing this compound was applied topically to infected wounds. Results showed a significant reduction in bacterial load within three days of treatment compared to control groups. -

Case Study on Cancer Treatment :

A pilot study involved patients with advanced breast cancer receiving PDT using this compound. The results indicated a reduction in tumor size and improved quality of life for patients post-treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dimethyl-4-benzylmercaptopyrylium iodide, and how are key intermediates characterized?

- Methodological Answer : The compound can be synthesized via coupling reactions using organopalladium catalysts and copper(I) iodide. Key intermediates, such as substituted pyridinedicarboxylates, are characterized by -NMR (e.g., δ 4.05 ppm for methyl groups) and IR spectroscopy (e.g., 2215 cm for C≡C stretches). Melting points (e.g., 165–166°C) and elemental analysis (C, H, N percentages) are critical for purity validation .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- -NMR : Identifies proton environments (e.g., methyl groups at δ 4.05 ppm and aromatic protons at δ 7.05–8.40 ppm).

- IR Spectroscopy : Detects functional groups like C=O (1755 cm) and benzylmercapto groups (S-H stretches around 2550 cm, if present).

Cross-referencing with high-resolution mass spectrometry (HRMS) or X-ray crystallography can resolve ambiguities .

Q. How are solubility properties of this compound determined in common solvents?

- Methodological Answer : Solubility is assessed via phase equilibria studies by dissolving the compound in solvents (e.g., acetonitrile, ethanol) at varying temperatures (283–333 K). Gravimetric or spectrophotometric methods quantify solubility, while thermodynamic models (e.g., van’t Hoff plots) predict temperature dependence .

Q. What are the best practices for reporting synthesis protocols in academic journals?

- Methodological Answer : Follow IUPAC nomenclature, detail reagent purity, reaction conditions (time, temperature), and purification steps (e.g., recrystallization solvents). Include spectral data (NMR, IR), melting points, and yield percentages. Adhere to journal-specific guidelines for reproducibility .

Advanced Research Questions

Q. How can coupling reactions involving organopalladium catalysts be optimized for higher yields?

- Methodological Answer : Optimize catalyst loading (e.g., 5–10 mol% Pd), ligand selection (e.g., phosphine ligands for stability), and reaction time (24–96 hours). Use copper(I) iodide as a co-catalyst to enhance cross-coupling efficiency. Monitor progress via TLC and isolate intermediates to minimize side reactions .

Q. How can Design of Experiments (DoE) strategies improve reaction parameter studies?

- Methodological Answer : Implement D-Optimal Design to evaluate factors like molar ratios (e.g., iodide/vanillin), reaction duration, and solvent polarity. Use response surface models to predict optimal conditions. Replicate center points to assess reproducibility and apply G-efficiency criteria for robust experimental layouts .

Q. How should researchers address discrepancies in spectroscopic data during derivative characterization?

- Methodological Answer : Cross-validate using complementary techniques:

- Mass Spectrometry : Confirm molecular ion peaks.

- X-ray Diffraction : Resolve structural ambiguities in crystalline derivatives.

- 2D-NMR (COSY, HSQC) : Assign overlapping proton/carbon signals.

Re-synthesize questionable derivatives to rule out synthetic artifacts .

Q. What advanced analytical methods can evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature fluctuations. Monitor degradation via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.